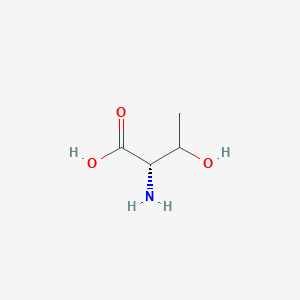

(2S)-2-amino-3-hydroxybutanoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-hydroxybutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3/c1-2(6)3(5)4(7)8/h2-3,6H,5H2,1H3,(H,7,8)/t2?,3-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYFVYJQAPQTCCC-NFJMKROFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC([C@@H](C(=O)O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801037448 | |

| Record name | (2S)-2-Amino-3-hydroxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801037448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hemihydrate: Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS] | |

| Record name | DL-Threonine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18001 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

80-68-2 | |

| Record name | Threonine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | DL-threonine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.183 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

L Threonine Biosynthesis Pathways and Mechanisms

Aspartate Family Biosynthetic Pathway

The synthesis of L-Threonine is a key branch of the aspartate family biosynthetic pathway, which is responsible for producing several essential amino acids including lysine (B10760008), methionine, and isoleucine. researchgate.netnih.gov This pathway begins with the amino acid L-aspartate and proceeds through a series of enzymatic reactions to yield the various final products. researchgate.net

Enzymatic Cascade from L-Aspartate

The conversion of L-aspartate to L-Threonine involves a cascade of five key enzymes: aspartate kinase, aspartate-semialdehyde dehydrogenase, homoserine dehydrogenase, homoserine kinase, and threonine synthase. wikipedia.orgresearchgate.net

Aspartate kinase (AK) catalyzes the initial and rate-limiting step in the aspartate pathway: the phosphorylation of L-aspartate to form β-aspartyl-phosphate. wikipedia.orgrsc.org This reaction requires the presence of ATP. rsc.org

To regulate the flux of metabolites through the different branches of the pathway, many organisms possess multiple isoforms of aspartate kinase, each subject to feedback inhibition by different end-product amino acids. wikipedia.orgwikipedia.org For example, in Escherichia coli, there are three distinct aspartate kinase isozymes:

Aspartate Kinase I (thrA): Inhibited by threonine. wikipedia.orgnih.gov

Aspartate Kinase II (metL): Inhibited by methionine. wikipedia.orgnih.gov

Aspartate Kinase III (lysC): Inhibited by lysine. wikipedia.orgnih.gov

This differential regulation allows the cell to independently control the synthesis of lysine, methionine, and threonine based on their respective intracellular concentrations. wikipedia.org In plants like Arabidopsis thaliana, the regulation is also complex, involving multiple AK isoforms with varying sensitivities to lysine and threonine. wikipedia.orgnih.gov Some plant aspartate kinases exist as bifunctional enzymes, linked to homoserine dehydrogenase. wikipedia.org

Table 1: Aspartate Kinase Isoforms and their Regulation

| Organism | Isoform | Gene | Allosteric Inhibitor |

| Escherichia coli | Aspartate Kinase I | thrA | Threonine |

| Escherichia coli | Aspartate Kinase II | metL | Methionine |

| Escherichia coli | Aspartate Kinase III | lysC | Lysine |

| Arabidopsis thaliana | AK-HSDH I & II | AK/HSD | Threonine |

| Arabidopsis thaliana | AKLYS1 & AKLYS3 | Lysine |

Data sourced from multiple scientific reports. wikipedia.orgwikipedia.orgnih.govnih.gov

Homoserine dehydrogenase (HSD) catalyzes the third step in the L-Threonine biosynthesis pathway, which is the reduction of L-aspartate-β-semialdehyde to L-homoserine. nih.govwikipedia.org This reaction is dependent on the cofactor NAD(P)H. wikipedia.org The enzyme facilitates a hydride transfer from the cofactor to the substrate. wikipedia.orgnih.gov

The catalytic mechanism involves key amino acid residues within the active site, including glutamate (B1630785) and lysine, which are thought to be directly involved in catalysis. wikipedia.org Specifically, residues Asp 214 and Lys 223 have been identified as important for the hydride transfer process. wikipedia.org The enzyme can exist in both monofunctional and bifunctional forms. In organisms like E. coli and in plants, it is often found as a bifunctional enzyme with aspartate kinase. wikipedia.orgebi.ac.uk The structure of homoserine dehydrogenase is typically a dimer, composed of a nucleotide-binding domain, a dimerization region, and a catalytic domain. nih.govwikipedia.org

Like aspartate kinase, homoserine dehydrogenase is also subject to feedback inhibition by L-threonine, which acts as a competitive inhibitor. wikipedia.orgfrontiersin.org This provides another layer of regulation on the biosynthetic pathway.

The fourth step in the pathway is the phosphorylation of L-homoserine to produce O-phospho-L-homoserine, a reaction catalyzed by the enzyme homoserine kinase (HSK). nih.govwikipedia.org This enzyme utilizes ATP as the phosphate (B84403) donor. wikipedia.org

The reaction requires the presence of Mg²⁺ ions, which coordinate with the ATP molecule. nih.govnih.gov The catalytic mechanism is proposed to proceed via a transition state stabilization mechanism, where the δ-hydroxyl group of L-homoserine is positioned for an in-line attack on the γ-phosphorus of ATP. nih.govacs.org Interestingly, unlike many kinase reactions, a catalytic base to activate the hydroxyl group of the substrate does not appear to be necessary. nih.govacs.org

Homoserine kinase is also a key regulatory point in the pathway. It is competitively inhibited by the end product, L-threonine, which helps to control the carbon flux towards threonine synthesis. nih.govacs.org

Table 2: Kinetic Properties of Homoserine Kinase

| Organism | Substrate | K_m Value |

| Escherichia coli | L-homoserine | 3 x 10⁻⁴ M |

| Escherichia coli | ATP | 3 x 10⁻⁴ M |

| Bacillus subtilis | L-homoserine | 35.08 ± 2.91 mM |

| Bacillus subtilis | NADP⁺ | 0.39 ± 0.05 mM |

Data from studies on E. coli and B. subtilis. nih.gov

The final step in L-Threonine biosynthesis is catalyzed by threonine synthase (TS), which converts O-phospho-L-homoserine into L-threonine and inorganic phosphate. ebi.ac.ukwikipedia.org This reaction is complex and is dependent on the cofactor pyridoxal (B1214274) 5'-phosphate (PLP). ebi.ac.ukresearchgate.net

The reaction mechanism can be broken down into several key steps:

Transaldimination: The substrate, O-phospho-L-homoserine, displaces a lysine residue that is initially bound to the PLP cofactor, forming an external aldimine. ebi.ac.ukresearchgate.net

Proton Abstraction and Transfer: A lysine residue in the active site abstracts a proton from the Cα of the substrate and transfers it to the C4' of the PLP. ebi.ac.uknih.gov

Phosphate Elimination: The same lysine residue then abstracts a proton from the Cβ, leading to the elimination of the γ-phosphate group. ebi.ac.uknih.gov

Reprotonation and Water Addition: The resulting intermediate is reprotonated, and a water molecule is added at the Cβ position. ebi.ac.ukacs.org

Product Release: A final reverse transaldimination step releases L-threonine and regenerates the PLP-lysine internal aldimine, preparing the enzyme for another catalytic cycle. ebi.ac.ukresearchgate.net

The phosphate ion produced in the reaction plays a crucial role in promoting the main reaction pathway, a phenomenon known as product-assisted catalysis. acs.org

Precursor Supply and Metabolic Intermediates

The biosynthesis of L-threonine is intrinsically linked to central carbon metabolism, which supplies the necessary precursors. The primary precursor for the aspartate family of amino acids is L-aspartate, which is derived from oxaloacetate, an intermediate of the tricarboxylic acid (TCA) cycle. frontiersin.orgnih.gov

The key metabolic intermediates in the pathway from L-aspartate to L-threonine are:

L-Aspartyl-β-phosphate: The product of the aspartate kinase reaction.

L-Aspartate-β-semialdehyde: Formed by the reduction of L-aspartyl-β-phosphate. nih.gov

L-Homoserine: Produced by the reduction of L-aspartate-β-semialdehyde. nih.gov

O-Phospho-L-homoserine: The phosphorylated form of L-homoserine, which is the direct substrate for threonine synthase. nih.gov

The efficient synthesis of L-threonine relies on a sufficient supply of these intermediates and the coordinated regulation of the enzymes involved in their formation and conversion. nih.govresearchgate.net

Compound Names

Regulation of L-Threonine Biosynthesis

The intricate network governing L-threonine synthesis involves multiple layers of feedback and cross-pathway communication, ensuring metabolic homeostasis.

Allosteric regulation provides a rapid and sensitive means of controlling metabolic flux. In this mechanism, a regulatory molecule binds to an enzyme at a site other than the active site, inducing a conformational change that either activates or inhibits the enzyme's catalytic activity.

The primary mechanism for controlling L-threonine synthesis is feedback inhibition, where L-threonine itself acts as an allosteric inhibitor of key enzymes in its own biosynthetic pathway. This directly links the rate of synthesis to the intracellular concentration of the final product. The two principal targets of this inhibition are aspartate kinase (AK) and homoserine dehydrogenase (HSD). wikipedia.org

In many bacteria, including Escherichia coli, there are multiple isozymes of aspartate kinase, each subject to regulation by different end products of the aspartate pathway. nih.govtandfonline.com For instance, aspartokinase I-homoserine dehydrogenase I (AKI-HSD I) is a bifunctional enzyme that is potently inhibited by L-threonine. pnas.org Aspartokinase III (AKIII) is allosterically inhibited by L-lysine. nih.gov This differential regulation allows the cell to independently control the flux towards different amino acids originating from aspartate. L-threonine acts as a competitive inhibitor for HSD, and in organisms with a fused AK-HSD enzyme, threonine binding can allosterically inhibit both enzyme activities. wikipedia.org

Table 1: Key Enzymes in L-Threonine Biosynthesis Subject to Allosteric Regulation

| Enzyme | Organism Example | Allosteric Inhibitor(s) | Regulatory Effect |

|---|---|---|---|

| Aspartate Kinase I-Homoserine Dehydrogenase I (AKI-HSD I) | Escherichia coli | L-Threonine | Inhibition |

| Aspartate Kinase III (AKIII) | Escherichia coli | L-Lysine | Inhibition |

| Homoserine Dehydrogenase (HSD) | Corynebacterium glutamicum | L-Threonine, L-Isoleucine | Inhibition |

| Threonine Synthase | Arabidopsis thaliana | S-Adenosylmethionine | Activation |

In contrast to the inhibitory mechanisms, some enzymes in the pathway are allosterically activated. A notable example is found in plants, where threonine synthase, the enzyme catalyzing the final step in L-threonine synthesis, is strongly activated by S-adenosylmethionine (SAM). acs.orgnih.gov SAM is a key metabolite derived from methionine, another amino acid in the aspartate family. biocyclopedia.com

Kinetic studies on threonine synthase from Arabidopsis thaliana revealed that SAM binding significantly enhances the enzyme's catalytic efficiency. acs.orgacs.org The activation by SAM results in an 8-fold increase in the catalytic rate and a 25-fold decrease in the Michaelis constant (Km) for its substrate, O-phosphohomoserine. acs.orgacs.org This suggests that SAM induces a conformational change in the enzyme that promotes both substrate binding and catalysis. acs.orgnih.gov This activation mechanism provides a way for the plant to coordinate the synthesis of threonine with the metabolic status of the related methionine pathway. nih.gov

The biosynthesis of L-threonine is intricately linked with the pathways for other aspartate-derived amino acids, namely isoleucine, methionine, and lysine. researchgate.netnih.gov This interconnectedness allows for a coordinated regulation that balances the cellular pools of these essential amino acids.

L-isoleucine, for which L-threonine is a direct precursor, can also exert regulatory control. In some organisms, homoserine dehydrogenase is subject to feedback inhibition not only by L-threonine but also by L-isoleucine. nih.gov Furthermore, the pathways for threonine and methionine biosynthesis compete for the common substrate O-phosphohomoserine. biocyclopedia.com The differential affinities of threonine synthase and cystathionine (B15957) gamma-synthase (the first enzyme in methionine synthesis from O-phosphohomoserine) for this substrate, along with the allosteric activation of threonine synthase by SAM, play a crucial role in partitioning the metabolic flux between these two pathways. biocyclopedia.com In some bacteria, a concerted feedback inhibition by L-threonine and L-methionine on aspartokinase has been observed, showcasing another layer of complex cross-pathway regulation. nih.gov

In addition to allosteric control, which provides immediate feedback, prokaryotes also employ genetic regulation to control the synthesis of biosynthetic enzymes in response to nutrient availability. This is often achieved through the organization of genes into operons.

A prime example of genetic regulation in L-threonine biosynthesis is the transcriptional attenuation mechanism that controls the thr operon in Escherichia coli. researchgate.netnih.gov This operon contains the structural genes (thrA, thrB, and thrC) that encode the enzymes for threonine synthesis. researchgate.net The expression of this operon is modulated by a leader sequence (thrL) located upstream of the first structural gene. nih.gov

This leader sequence contains a short open reading frame that codes for a leader peptide rich in threonine and isoleucine codons. researchgate.net The rate at which the ribosome translates this leader peptide is dependent on the cellular concentration of charged tRNA for threonine and isoleucine. researchgate.netkhanacademy.org This coupling of transcription and translation is key to the attenuation mechanism. wikipedia.org

When threonine and isoleucine are abundant, the ribosome moves quickly through the leader peptide sequence. This allows the nascent mRNA to fold into a terminator hairpin structure, which signals the RNA polymerase to halt transcription prematurely. researchgate.netkhanacademy.org Consequently, the structural genes of the thr operon are not transcribed, and the synthesis of threonine biosynthetic enzymes is repressed.

Conversely, when threonine or isoleucine levels are low, the ribosome stalls at the corresponding codons in the leader sequence due to a scarcity of charged tRNA. researchgate.net This stalling prevents the formation of the terminator hairpin and instead favors the formation of an alternative, non-terminating (anti-terminator) hairpin structure. researchgate.netkhanacademy.org This allows RNA polymerase to proceed with the transcription of the thrA, thrB, and thrC genes, leading to the synthesis of the enzymes required to produce more threonine. researchgate.net This elegant mechanism allows the cell to fine-tune the expression of the thr operon in direct response to the availability of its end products. wikipedia.org

Genetic Regulation of Operons

Role of Leader Peptides and RNA Secondary Structures in Attenuation

A key regulatory mechanism controlling the biosynthesis of L-threonine, particularly in bacteria like Escherichia coli, is a process called attenuation. This mechanism fine-tunes the expression of the threonine (thr) operon, which contains the genes necessary for threonine synthesis. Attenuation is dependent on the formation of specific secondary structures within the 5' leader sequence of the messenger RNA (mRNA) being transcribed from the operon. libretexts.org

The leader sequence of the thr operon mRNA contains a short open reading frame that codes for a "leader peptide." nih.gov This peptide is rich in threonine and isoleucine codons. nih.gov The availability of these amino acids directly influences the rate of ribosome movement along this leader sequence during translation.

The leader mRNA can fold into several alternative hairpin or stem-loop structures. libretexts.orgresearchgate.net The formation of these structures dictates whether transcription of the downstream structural genes of the thr operon will continue or terminate prematurely. libretexts.orgoup.com

High Threonine and Isoleucine Levels: When threonine and isoleucine are abundant, the ribosome quickly translates the leader peptide sequence. This rapid movement of the ribosome allows a specific mRNA secondary structure, known as the terminator hairpin, to form. libretexts.org This structure signals the RNA polymerase to detach from the DNA, halting transcription of the thr operon genes.

Low Threonine and Isoleucine Levels: Conversely, when threonine and isoleucine levels are low, the ribosome stalls at the threonine and isoleucine codons within the leader peptide sequence due to a shortage of the corresponding charged tRNAs. libretexts.org This stalling prevents the formation of the terminator hairpin and instead favors the formation of an alternative structure called the antiterminator loop. libretexts.org The antiterminator loop does not signal for termination, allowing RNA polymerase to proceed with the transcription of the thrA, thrB, and thrC genes, leading to the synthesis of the enzymes required for L-threonine production.

Studies have shown that the presence of other amino acids encoded in the proximal part of the leader sequence can also contribute to the repression of the operon's expression, suggesting a cumulative effect in the attenuation process. nih.gov This intricate interplay between ribosome speed and mRNA folding provides a sensitive and rapid response to changes in intracellular amino acid concentrations.

Regulation of Gene Expression (thrA, thrB, thrC, metL, lysC, asd gene clusters)

The biosynthesis of L-threonine is intricately linked with the synthesis of other amino acids derived from aspartate, namely lysine and methionine. The expression of the genes involved in these pathways is tightly controlled to maintain a balanced supply of these essential metabolites.

The key genes for L-threonine biosynthesis, thrA, thrB, and thrC, are typically organized into an operon. researchgate.net

thrA and metL encode for aspartokinase/homoserine dehydrogenases, which are involved in both threonine and methionine synthesis. nih.gov

lysC encodes a monofunctional aspartokinase specific to the lysine biosynthesis pathway. nih.gov

thrB encodes for homoserine kinase. nih.gov

thrC encodes for threonine synthase. researchgate.net

asd encodes for aspartate semialdehyde dehydrogenase, an enzyme common to the biosynthesis of lysine, threonine, and methionine. researchgate.netnih.gov

The expression of these genes is regulated by the intracellular concentrations of their respective end-product amino acids. For instance, in E. coli, the transcription of the thrA, metL, and lysC genes is regulated by the levels of threonine, methionine, and lysine. nih.gov In Bacillus methanolicus, lysC transcription is repressed by L-lysine. nih.gov Furthermore, the activity of the enzymes themselves is often subject to feedback inhibition by these amino acids. ThrA and LysC enzymes, for example, are inhibited by threonine and lysine, respectively. nih.gov

Dynamic Regulation of Gene Expression for L-Threonine Production

To address this, a more sophisticated approach known as dynamic regulation has been developed. frontiersin.orgnih.gov This strategy aims to control the expression of biosynthesis genes in response to the changing conditions of the fermentation process or the intracellular concentration of L-threonine itself.

One successful approach involves using biosensors that can detect the intracellular level of L-threonine. mdpi.com These biosensors can then be used to control the expression of key genes, such as those encoding for transporters that export L-threonine out of the cell. By dynamically regulating the expression of transporters like rhtA, rhtB, and rhtC, researchers have significantly increased L-threonine production. mdpi.com For example, using an L-threonine-activated promoter to control rhtA expression led to a substantial increase in L-threonine titers compared to constitutive expression. mdpi.com

Table 1: Comparison of L-Threonine Production with Constitutive vs. Dynamic Regulation of Transporter Gene rhtA

| Regulation Strategy | Promoter | L-Threonine Titer (g/L) |

| Constitutive Expression | J23100 | 8.55 |

| Dynamic Regulation | PcysJ | 21.19 |

| Dynamic Regulation | PcysD | 19.11 |

| Dynamic Regulation | PcysJH | 9.49 |

Data sourced from a study on dynamic regulation of transporter expression. mdpi.com

Table 2: Impact of Dynamic Regulation of the thrABC Operon on L-Threonine Production

| Strain | Promoter for thrABC | L-Threonine Titer at 24h (g/L) | Productivity at 24h (g/L/h) |

| Control (TH) | - | ~18 | ~0.75 |

| P2.1-2901 | P2.1 (Stationary Phase) | 26.02 | 1.08 |

Data adapted from a study on dynamic and balanced regulation of the thrABC operon. frontiersin.orgnih.gov

These research findings highlight the power of dynamic regulation in metabolic engineering. By precisely controlling the timing and level of gene expression, it is possible to optimize metabolic pathways for the high-level production of valuable compounds like L-threonine, overcoming the limitations of simpler overexpression strategies.

L Threonine Catabolism Pathways and Enzymology

Glycine-Dependent Pathways

The catabolism of L-threonine in many organisms proceeds through pathways that generate glycine (B1666218) as a central intermediate. These pathways are critical for recycling the carbon skeleton of threonine. The two primary glycine-dependent routes are the L-threonine 3-dehydrogenase (TDH) pathway and the threonine aldolase (B8822740) (TA) pathway.

L-Threonine 3-Dehydrogenase (TDH) Pathway

A major route for L-threonine degradation in both prokaryotes and eukaryotes is the TDH pathway. This pathway consists of a two-step enzymatic sequence that converts L-threonine into glycine and acetyl-CoA.

The initial and rate-controlling step of this pathway is the oxidation of L-threonine by the enzyme L-threonine 3-dehydrogenase (TDH). This enzyme utilizes NAD+ as an oxidizing agent to convert the hydroxyl group of L-threonine into a ketone group, forming the unstable intermediate 2-amino-3-ketobutyrate. The inherent instability of 2-amino-3-ketobutyrate can lead to its spontaneous decarboxylation to aminoacetone, a side reaction. In the bacterium Escherichia coli, the gene encoding TDH is known as tdh.

The 2-amino-3-ketobutyrate intermediate is immediately processed by the enzyme 2-amino-3-oxobutyrate CoA ligase, which is also referred to as glycine C-acetyltransferase. This enzyme catalyzes the thiolytic cleavage of 2-amino-3-ketobutyrate in the presence of coenzyme A. The products of this reaction are glycine and acetyl-CoA, both of which are central metabolites that can be utilized in various cellular processes.

Threonine Aldolase (TA) Pathway

An alternative catabolic route for L-threonine is the threonine aldolase (TA) pathway, which is particularly significant in many microorganisms.

This pathway is centered around the enzyme threonine aldolase (TA), which catalyzes the reversible cleavage of L-threonine. The reaction splits L-threonine into glycine and acetaldehyde. The catalytic activity of threonine aldolase is dependent on the cofactor pyridoxal (B1214274) 5'-phosphate (PLP). Different classes of threonine aldolases exist, showing varying substrate specificities.

Glycine-Independent Pathways

Glycine-independent catabolism of L-threonine primarily proceeds through the action of dehydratase enzymes. This pathway is a key metabolic route in various organisms, converting L-threonine into intermediates that can enter central metabolic pathways.

L-Threonine Dehydratase (Threonine Deaminase) Pathway

A major glycine-independent pathway is initiated by the enzyme L-threonine dehydratase, also referred to as threonine deaminase. wikipedia.orgontosight.ai This pyridoxal-5'-phosphate (PLP) dependent enzyme catalyzes the direct conversion of L-threonine into 2-oxobutanoate (B1229078) and ammonia. wikipedia.orgepfl.ch

The first step in this catabolic sequence is the deamination of L-threonine to yield 2-oxobutanoate, also known as α-ketobutyrate. wikipedia.orgresearchgate.net The reaction catalyzed by L-threonine dehydratase involves a dehydration step to form an unstable enamine intermediate, which then tautomerizes to an imine. uniprot.org This is followed by spontaneous, non-enzymatic hydrolysis of the imine to release 2-oxobutanoate and ammonia. uniprot.org

Reaction Catalyzed by L-Threonine Dehydratase

| Substrate | Enzyme | Products |

|---|

The 2-oxobutanoate generated from L-threonine degradation is a versatile metabolic intermediate. researchgate.netmedchemexpress.com It can be converted into propionyl-CoA, which subsequently enters the tricarboxylic acid (TCA) cycle after being converted to succinyl-CoA. medchemexpress.comymdb.ca In some pathways, 2-oxobutanoate can also serve as a substrate for enzymes that typically use pyruvate, reflecting their structural similarity. nih.gov For instance, in engineered metabolic pathways, 2-oxobutanoate can be converted to propionate (B1217596). illinois.edu

Comparative Catabolic Routes Across Organisms

The utilization of the L-threonine dehydratase pathway varies across different organisms, reflecting their specific metabolic needs.

| Organism | Primary Glycine-Independent Pathway | Key Enzyme(s) | Metabolic Fate of 2-Oxobutanoate | References |

| Bacteria (e.g., E. coli) | L-Threonine Dehydratase Pathway | L-Threonine Dehydratase (IlvA) | Precursor for L-isoleucine biosynthesis. | wikipedia.orguniprot.org |

| Yeast (S. cerevisiae) | Catabolic L-Threonine Dehydratase Pathway | Catabolic L-Threonine Dehydratase (CHA1) | Precursor for isoleucine synthesis; can support growth on threonine as a nitrogen source. | nih.govdoi.orgnih.gov |

| Plants | L-Threonine Dehydratase/Deaminase | Threonine Deaminase/Dehydratase (TD) | First step in isoleucine biosynthesis. | frontiersin.orgmdpi.comnih.gov |

| Mammals | L-Serine/Threonine Dehydratase Pathway | Serine/Threonine Dehydratase | Conversion to 2-ketobutyrate and subsequently to other intermediates for energy. This pathway is considered a major route in humans. | nih.govwikipedia.orgnih.gov |

In bacteria like Escherichia coli, the L-threonine dehydratase (encoded by the ilvA gene) is primarily a biosynthetic enzyme, initiating the pathway for L-isoleucine synthesis from L-threonine. uniprot.org Similarly, in plants, threonine deaminase/dehydratase catalyzes the committed step in isoleucine biosynthesis. mdpi.comnih.gov

In the yeast Saccharomyces cerevisiae, a specific catabolic L-threonine deaminase, encoded by the CHA1 gene, allows the organism to utilize L-threonine as a sole source of nitrogen. nih.govnih.gov This catabolic enzyme can also substitute for the biosynthetic threonine deaminase required for isoleucine synthesis under certain conditions. nih.gov

In mammals, the catabolism of threonine to 2-ketobutyrate is carried out by serine/threonine dehydratase. nih.govnih.gov This is considered the dominant pathway for threonine degradation in humans, as the alternative threonine dehydrogenase pathway is compromised due to the corresponding gene being an inactive pseudogene. nih.govwikipedia.org The resulting 2-ketobutyrate is further metabolized for energy production. nih.gov

Structural Biology and Enzymatic Mechanisms of L Threonine Metabolizing Enzymes

X-ray Crystallography and Enzyme Architectures

X-ray crystallography has been instrumental in elucidating the atomic-level structures of key enzymes involved in L-threonine metabolism. This technique allows for the visualization of protein folds, the arrangement of subunits, and the precise location of cofactors and substrates within the active site.

Threonine synthase, a pyridoxal-5'-phosphate (PLP) dependent enzyme, catalyzes the final step in L-threonine biosynthesis. nih.gov Its structure reveals a complex architecture tailored for its specific catalytic role.

Domains: The crystal structure of threonine synthase from various organisms, including Saccharomyces cerevisiae (yeast) and Arabidopsis thaliana, shows that the monomeric unit is typically composed of three distinct domains. nih.govnih.gov These domains exhibit an open alpha/beta architecture. nih.gov In Arabidopsis thaliana, the structure includes a "Swap domain" that facilitates interaction with the second monomer in the dimer. nih.gov

Cofactor Binding: The essential PLP cofactor is deeply buried within the enzyme, at the interface of the three domains. nih.gov It is covalently bound to a conserved lysine (B10760008) residue, forming an internal aldimine. nih.govebi.ac.uk The binding of PLP is crucial for the enzyme's catalytic activity, and structural studies have helped to identify the potential binding site even in the apoenzyme form where the cofactor is absent. nih.gov

Oligomerization: Threonine synthase can exist in different oligomeric states. While the yeast enzyme is active as a monomer, the plant enzyme from Arabidopsis thaliana forms a functional homodimer. nih.govnih.gov This dimerization is extensive, creating a large interaction surface between the two monomers and forming a deep canyon that houses the PLP-binding lysine residue. nih.gov The oligomeric state can be a determinant of allosteric regulation, as seen in plant threonine synthases. frontiersin.org

| Feature | Description | References |

|---|---|---|

| Domains | Typically three domains with an open alpha/beta architecture. Plant enzymes may have an additional "Swap domain" for dimerization. | nih.govnih.gov |

| Cofactor Binding | Pyridoxal-5'-phosphate (PLP) binds at the interface of the domains, covalently linked to a lysine residue. | nih.govnih.govebi.ac.uk |

| Oligomerization | Can be monomeric (e.g., yeast) or dimeric (e.g., plants). Dimerization in plant enzymes is extensive and linked to allosteric regulation. | nih.govnih.govfrontiersin.org |

L-threonine 3-dehydrogenase (TDH) is a key enzyme in the degradation of L-threonine, catalyzing its oxidation to 2-amino-3-oxobutyrate. nih.gov Structural studies have revealed different classes of this enzyme.

Domains: TDH from organisms like Trypanosoma brucei and Clostridium difficile consists of an N-terminal NAD-binding domain and a C-terminal catalytic domain. ucl.ac.uknih.gov The NAD-binding domain features a characteristic Rossmann fold, a common structural motif for NAD-binding proteins. ucl.ac.uknih.gov In contrast, TDH from Cupriavidus necator belongs to the short-chain dehydrogenase/reductase (SDR) superfamily and has a different domain organization. nih.gov

NAD+ Binding: The coenzyme NAD+ binds within the Rossmann fold of the N-terminal domain. ucl.ac.uknih.gov The binding of NAD+ is a prerequisite for substrate binding in some TDHs, following an ordered Bi-Bi mechanism. nih.gov In Cupriavidus necator TDH, NAD+ binding induces conformational changes, shifting the enzyme from a closed to an open form. nih.gov

Quaternary Structure: TDH typically functions as a dimer or tetramer. ucl.ac.uknih.gov The dimeric form of T. brucei and C. difficile TDH shows a significant interface between the Rossmann-fold domains of the two subunits. ucl.ac.uknih.gov

| Feature | Description | References |

|---|---|---|

| Domains | Typically an N-terminal NAD-binding domain (Rossmann fold) and a C-terminal catalytic domain. Some belong to the SDR superfamily with a different organization. | ucl.ac.uknih.govnih.gov |

| NAD+ Binding | Binds to the Rossmann fold. Binding can induce conformational changes and is often a prerequisite for substrate binding. | ucl.ac.uknih.govnih.govnih.gov |

| Quaternary Structure | Exists as dimers or tetramers, with extensive interfaces between subunits. | ucl.ac.uknih.gov |

Threonine aldolase (B8822740) catalyzes the reversible retro-aldol cleavage of L-threonine to glycine (B1666218) and acetaldehyde. nih.gov

PLP Cofactor: Like threonine synthase, threonine aldolase is a PLP-dependent enzyme. nih.gov The PLP cofactor is bound via a Schiff base to a catalytic lysine residue located at the dimer interface. nih.govrcsb.org

Tetrameric Assembly: Threonine aldolases typically exist as homotetramers. nih.gov Each monomer is composed of a large and a small domain. nih.gov The active site is situated at the interface between two subunits of a dimer. nih.gov The tetrameric structure is crucial for its catalytic function.

| Feature | Description | References |

|---|---|---|

| PLP Cofactor | Binds via a Schiff base to a catalytic lysine at the dimer interface. | nih.govrcsb.org |

| Tetrameric Assembly | Functions as a homotetramer, with each monomer having a large and a small domain. The active site is at the dimer interface. | nih.gov |

Threonine deaminase, also known as threonine dehydratase, catalyzes the deamination of L-threonine to α-ketobutyrate and ammonia. purdue.eduwikipedia.org

Tetramer: This enzyme is a tetramer of identical subunits, arranged as a dimer of dimers. purdue.eduwikipedia.orgnih.gov The total molecular weight is approximately 204,000 Da. purdue.edu The subunits associate extensively to form dimers, which then associate less extensively to form the tetramer. nih.gov

Allosteric Sites: Each subunit possesses a catalytic domain and a regulatory domain. wikipedia.org The regulatory domains are involved in the allosteric control of the enzyme's activity, binding effector molecules like isoleucine (inhibitor) and valine (activator). nih.gov There are four inhibitor sites per tetramer that bind isoleucine with high cooperativity. purdue.edu

PLP Cofactor: Threonine deaminase requires pyridoxal (B1214274) phosphate (B84403) (PLP) as a cofactor for its activity. purdue.eduontosight.ai The PLP cofactor is bound to a lysine residue within the catalytic active site. purdue.edu There are four active sites per tetramer. purdue.edu

| Feature | Description | References |

|---|---|---|

| Tetramer | A tetramer of identical subunits arranged as a dimer of dimers. | purdue.eduwikipedia.orgnih.gov |

| Allosteric Sites | Each subunit has a regulatory domain with binding sites for allosteric effectors like isoleucine and valine. | purdue.edunih.gov |

| PLP Cofactor | Requires PLP, which is bound to a lysine in the catalytic active site. There are four active sites per tetramer. | purdue.eduontosight.ai |

Molecular Basis of Allosteric Regulation

Allosteric regulation is a critical mechanism for controlling the activity of metabolic enzymes, allowing the cell to respond to changing metabolic needs. This regulation is achieved through conformational changes induced by the binding of effector molecules to sites distinct from the active site.

The binding of ligands, whether they be substrates, products, or allosteric modulators, can trigger significant conformational changes in L-threonine metabolizing enzymes.

Threonine Synthase: In plant threonine synthase, the binding of the allosteric activator S-adenosyl-methionine (SAM) is thought to induce conformational changes that disrupt crystal contacts, suggesting a significant structural rearrangement upon activation. nih.gov

L-Threonine 3-Dehydrogenase: Molecular dynamics simulations of Cupriavidus necator TDH have shown that the binding of NAD+ causes the enzyme to switch from a closed to an open conformation. nih.gov This change in structure is hypothesized to create a channel for the entry of the substrate and the exit of the product. nih.gov

Threonine Deaminase: The allosteric regulation of threonine deaminase is a classic example of feedback inhibition. The binding of the end-product isoleucine to the regulatory domains induces a conformational change that inhibits the enzyme's activity. purdue.edunih.gov Conversely, the binding of valine, the product of a parallel pathway, can reverse this inhibition. purdue.edu Studies on Arabidopsis thaliana threonine deaminase have demonstrated that isoleucine binding induces the dimerization of the enzyme, while the addition of valine restores the tetrameric state. nih.gov This dynamic equilibrium between different quaternary structures is a key aspect of its allosteric control. The behavior of threonine deaminase can be explained by the Monod-Wyman-Changeux model of allostery. purdue.edu

Residues Critical for Allosteric Control and Substrate Binding

The regulation and catalytic activity of L-threonine metabolizing enzymes are dictated by specific amino acid residues within their allosteric and substrate-binding sites. In the threonine-sensitive aspartokinase from Methanococcus jannaschii, the binding of the allosteric inhibitor L-threonine induces conformational changes that lead to the displacement of Arg207, a residue critical for binding the substrate, L-aspartate. nih.gov This movement results in an open, inactive enzyme conformation, demonstrating a clear mechanism for allosteric inhibition. nih.gov The binding of L-threonine occurs at tight allosteric sites located in the dimer interface, which triggers a cascade of conformational changes, reducing the enzyme's affinity for both ATP and L-aspartate. nih.gov

Similarly, in L-threonine aldolase from Pseudomonas putida, protein engineering efforts have identified several key residues in the substrate-binding pocket. johnshopkins.edu Mutagenesis studies targeting Ser10, His89, Asp93, Arg177, and Arg321 have been shown to significantly impact enzyme activity and stability. johnshopkins.edu The D93H mutant, for instance, exhibited the highest catalytic efficiency, an effect attributed by molecular dynamics simulations to a shortened distance between the histidine's imidazole (B134444) group and the substrate's hydroxyl group, facilitating proton extraction and accelerating the enzymatic reaction. johnshopkins.edu

Table 1: Critical Residues in L-Threonine Metabolizing Enzymes This interactive table summarizes key amino acid residues and their functions in allosteric control and substrate binding.

| Enzyme | Organism | Residue(s) | Function | Reference |

|---|---|---|---|---|

| Aspartokinase | Methanococcus jannaschii | Arg207 | Substrate (L-aspartate) binding; displaced upon allosteric inhibition by L-Threonine. | nih.gov |

| L-Threonine Aldolase | Pseudomonas putida | Ser10, His89, Asp93, Arg177, Arg321 | Located in the substrate-binding pocket; mutations affect catalytic efficiency and stability. | johnshopkins.edu |

| L-Threonine Aldolase | Pseudomonas putida | D93H (mutant) | Increases catalytic efficiency by facilitating proton extraction from the substrate. | johnshopkins.edu |

Protein-Protein Interactions Involving L-Threonine Residues

L-Threonine residues on protein surfaces play a significant role in mediating interactions between proteins. Their unique properties allow them to participate in both stable, engineered interfaces and dynamic interactions regulated by cellular signaling.

Role in Engineered Protein Interfaces (e.g., Threonine Zipper)

A novel mechanism for mediating protein-protein interactions has been discovered through protein engineering, known as the "Threonine Zipper". nih.govnih.gov This structure involves an interface between two proteins, such as beta-barrel proteins, that is mediated by a cluster of threonine residues. nih.govnih.gov The stability of the threonine zipper arises not from extensive hydrogen bonding—only a single inter-monomer hydrogen bond was observed in one crystal structure—but from the close packing of the multiple threonine residues on two relatively flat surfaces. nih.gov This discovery of a threonine-rich surface as a mediator of protein-protein interactions presents a new motif for protein design and biotechnological applications. nih.govnih.gov The engineering of this interface in the Azami Green protein demonstrated that specific mutations could convert the normally tetrameric protein into a monomer, which could then be re-associated via the engineered threonine-rich interface. nih.gov

Influence of Post-Translational Modifications on Interactions

Post-translational modifications (PTMs) of threonine residues are a fundamental mechanism for regulating protein function and interactions. wikipedia.orgnih.gov The hydroxyl group of threonine is a common site for modifications such as phosphorylation and glycosylation. wikipedia.orgyoutube.com These modifications can profoundly alter a protein's interactions by changing its structural or electrostatic properties. nih.gov

Phosphorylation, the addition of a phosphate group, is a highly common modification that can activate or inactivate an enzyme or create a binding site for a "reader" protein, which then initiates a downstream signaling event. wikipedia.orgnih.gov Similarly, glycosylation, the attachment of sugar moieties, can promote proper protein folding and stability, which in turn affects its interaction capabilities. wikipedia.orgyoutube.com PTMs can trigger new protein-protein interactions directly by creating a recognizable binding motif or indirectly by inducing conformational changes that expose or hide interaction surfaces. nih.gov The study of PTM-specific interactors is crucial for understanding the complex regulatory networks governed by these modifications. nih.gov

Computational Modeling of Enzyme Dynamics and Allostery

Computational methods, particularly molecular dynamics simulations, have become indispensable for studying the complex behavior of enzymes that metabolize L-threonine. These techniques provide insights into enzyme dynamics, allosteric regulation, and the prediction of functional sites.

Molecular Dynamics Simulations of Threonine Dehydrogenase and Kinases

Molecular dynamics (MD) simulations have been effectively used to explore the conformational landscapes of L-threonine metabolizing enzymes. For L-threonine-3-dehydrogenase (TDH) from the parasite Trypanosoma brucei, geometric simulations revealed a significant degree of conformational variation in its ligand-binding regions, providing insight into the enzyme's dynamic behavior. nih.gov Such simulations are a crucial first step toward the rational design of specific inhibitors targeting this parasite enzyme. nih.gov

In the case of serine-threonine kinases, MD simulations are used to understand the transitions between active and inactive states. mdpi.com Advanced computational frameworks now integrate MD with machine learning to explore the full conformational heterogeneity of kinases, moving beyond the simple DFG-in/DFG-out binary classification. biorxiv.org These simulations can capture how perturbations like mutations or ligand binding affect the populations of different conformational states, revealing the thermodynamics and kinetics of these transitions. biorxiv.orgacs.org

Table 2: Application of Molecular Dynamics in Studying Threonine-Related Enzymes This interactive table highlights insights gained from MD simulations of Threonine Dehydrogenase and Kinases.

| Enzyme Family | Specific Enzyme Studied | Key Insight from MD Simulation | Reference |

|---|---|---|---|

| Threonine Dehydrogenase | L-threonine-3-dehydrogenase (T. brucei) | Revealed significant conformational flexibility in ligand-binding regions, informing drug design. | nih.gov |

| Serine-Threonine Kinases | Cyclin-dependent kinase 8 (CDK8) | Simulated the transition between active and inactive forms, showing the stabilizing effect of Cyclin C binding. | mdpi.com |

| Serine-Threonine Kinases | General Kinases | Captured shifts in conformational populations in response to perturbations, providing a deeper understanding of allostery. | biorxiv.org |

Prediction of Allosteric Sites and Mutations

Identifying allosteric sites, which are often not apparent in static crystal structures, is a major challenge in drug discovery. frontiersin.org Computational approaches are increasingly used to predict these sites and the functional consequences of mutations. frontiersin.orgrsc.org Machine learning models and computational tools like PASSer2.0, AlloSite, and AlloReverse are designed to predict allosteric pockets by analyzing features like protein dynamics, evolutionary conservation, and pocket characteristics. nih.govfrontiersin.orgrsc.org

These methods leverage data from MD simulations and known protein structures to train algorithms that can identify potential allosteric sites with high accuracy. frontiersin.org For instance, some models successfully predicted cryptic allosteric sites in kinases that were only revealed through simulation. rsc.org Furthermore, computational frameworks can integrate the location of the known active (orthosteric) site to improve the prediction of functionally linked allosteric sites. researchgate.net This predictive power is critical for understanding allosteric regulation and for designing novel allosteric drugs with potentially higher specificity and fewer side effects. researchgate.netnih.gov

Metabolic Engineering for Enhanced L Threonine Production

Strain Development Strategies in Microorganisms

The development of high-producing L-threonine strains involves a multifaceted approach that targets the complex and tightly regulated metabolic network of the host microorganism. nih.gov Strategies are tailored to the specific physiology and genetic background of each production organism.

Escherichia coli , a Gram-negative bacterium, is a favored host due to its well-characterized genetics, rapid growth, and the availability of sophisticated genetic tools. frontiersin.org Its use in industrial L-threonine production is widespread, with numerous successful examples of metabolic engineering leading to high titers. frontiersin.orgresearchgate.net However, a key consideration in using E. coli is the presence of endotoxins in its outer membrane, which requires additional purification steps for food and pharmaceutical applications. osti.govacs.orgnih.gov

Corynebacterium glutamicum , a Gram-positive, non-pathogenic bacterium, is "generally regarded as safe" (GRAS), making it an attractive alternative to E. coli. mdpi.comresearchgate.netnih.gov It has a long history of use in the industrial production of amino acids, particularly L-glutamate and L-lysine. mdpi.comnih.gov While significant progress has been made in engineering C. glutamicum for L-threonine production, overcoming its intricate regulatory networks remains a key challenge. mdpi.comnih.gov

Bacillus subtilis , another GRAS organism, is known for its robust growth characteristics and high secretion capacity for proteins. nih.gov Its potential as a platform for L-threonine production is being actively explored, with research focused on adapting its metabolism for efficient amino acid synthesis. nih.govnih.gov

Targeted Genetic Modifications

A cornerstone of metabolic engineering is the precise modification of specific genes to optimize the flow of metabolites towards the desired product.

Overexpression of Biosynthesis Pathway Genes

Enhancing the expression of genes directly involved in the L-threonine biosynthesis pathway is a fundamental strategy to increase production. The L-threonine biosynthetic pathway starts from aspartate and involves a series of enzymatic reactions. asm.org Key genes in this pathway that are often targeted for overexpression include:

thrA , thrB , and thrC in E. coli, which form an operon and encode for aspartokinase I/homoserine dehydrogenase I, homoserine kinase, and threonine synthase, respectively. asm.orgfrontiersin.org

lysC (encoding aspartokinase), asd (encoding aspartate-semialdehyde dehydrogenase), hom (encoding homoserine dehydrogenase), and thrB (encoding homoserine kinase) in C. glutamicum. mdpi.com

Systematic analysis of the expression levels of these genes has shown that a balanced overexpression is crucial for maximizing L-threonine yield. For instance, in E. coli, optimizing the expression ratio of thrAB to thrC has been shown to significantly enhance production. frontiersin.org

Alleviation of Feedback Inhibition in Key Enzymes

A major bottleneck in L-threonine production is the feedback inhibition of key biosynthetic enzymes by the final product, L-threonine, and other pathway intermediates. osti.govacs.orgnih.gov This regulatory mechanism tightly controls the intracellular concentration of amino acids. To overcome this, researchers engineer enzymes that are resistant to feedback inhibition.

In E. coli, aspartokinase I (encoded by thrA) and aspartokinase III (encoded by lysC) are subject to feedback inhibition by L-threonine and L-lysine, respectively. nih.govembopress.org In C. glutamicum, aspartate kinase (LysC), homoserine dehydrogenase (Hom), and homoserine kinase (ThrB) are all inhibited by L-threonine. acs.orgnih.gov LysC and Hom are non-competitively inhibited, while ThrB is competitively inhibited by L-threonine. osti.govacs.orgnih.gov

Site-directed mutagenesis is a common technique used to create feedback-resistant enzyme variants. For example, a single amino acid substitution (A20G) in the homoserine kinase (ThrB) of C. glutamicum was shown to significantly decrease its sensitivity to L-threonine inhibition while maintaining its catalytic activity. osti.govacs.orgnih.gov Similarly, mutations in the HOM3 gene encoding aspartate kinase in Saccharomyces cerevisiae have been identified that render the enzyme insensitive to threonine feedback inhibition. asm.org

Redirection of Carbon Flux by Modifying Competing Pathways

To maximize the carbon flow towards L-threonine, it is essential to block or weaken competing metabolic pathways that drain the precursor pool. mdpi.comnih.gov The primary competing pathways for the L-threonine precursor, L-aspartate, are the biosynthesis of L-lysine, L-methionine, and other amino acids. mdpi.comnih.gov

Key strategies for redirecting carbon flux include:

Deletion of genes in competing pathways: In E. coli, deleting lysA (encoding diaminopimelate decarboxylase) and metA (encoding homoserine O-succinyltransferase) prevents the synthesis of L-lysine and L-methionine, respectively, making more L-aspartate available for L-threonine production. nih.govembopress.org Similarly, in C. glutamicum, knocking out genes like dapA (encoding dihydrodipicolinate synthase) and metX has been shown to increase L-threonine yield. mdpi.com

Downregulation of pathways leading to byproducts: The formation of byproducts like acetate (B1210297) can limit cell growth and productivity. In E. coli, strategies to reduce acetate accumulation include deleting the ptsG gene, which is part of the phosphotransferase system for glucose uptake. frontiersin.org Overexpression of the phaCAB gene cluster from Ralstonia eutropha in E. coli has also been shown to redirect carbon flow from acetate towards poly-3-hydroxybutyrate synthesis, which in turn enhances L-threonine production. nih.gov

Enhancing precursor supply: Increasing the flux through anaplerotic pathways, such as the one catalyzed by phosphoenolpyruvate (B93156) carboxylase (PPC), can replenish the tricarboxylic acid (TCA) cycle with oxaloacetate, the direct precursor for L-aspartate. nih.gov

Enhancement of L-Threonine Export Mechanisms

As intracellular L-threonine accumulates to high concentrations, it can become toxic to the cell and exacerbate feedback inhibition. mdpi.comresearchgate.net Therefore, enhancing the export of L-threonine out of the cell is a critical strategy for improving production. mdpi.comresearchgate.net

Several exporter proteins have been identified and engineered for this purpose. In C. glutamicum, the exporter ThrE has been identified and its overexpression leads to increased L-threonine secretion. mdpi.comresearchgate.net In E. coli, the putative threonine exporter rhtC has been overexpressed to improve L-threonine tolerance and production. embopress.org The identification and characterization of novel transporters, such as the thrE gene product in C. glutamicum, which was discovered through its role in exporting peptide-derived L-threonine, has opened new avenues for engineering efficient export systems. nih.govnih.govasm.org

Systems Metabolic Engineering Approaches

Systems metabolic engineering represents a holistic approach that integrates high-throughput 'omics' data (genomics, transcriptomics, proteomics, and metabolomics) with computational modeling to systematically optimize microbial strains for the production of desired bioproducts. nih.govembopress.orgnih.gov This approach moves beyond single-gene modifications to a comprehensive understanding and engineering of the entire cellular network. nih.govembopress.org

Key elements of systems metabolic engineering include:

In silico genome-scale metabolic models: These models are used to simulate metabolic fluxes and predict the effects of genetic modifications on cellular physiology and product formation. nih.govembopress.org Flux balance analysis (FBA) and flux response analysis are computational techniques used to identify gene targets for overexpression or deletion to enhance L-threonine production. nih.govresearchgate.netembopress.org

Transcriptome analysis: By comparing the gene expression profiles of high-producing strains with wild-type strains, researchers can identify novel gene targets for engineering. nih.govembopress.org

Machine learning and AI-driven approaches: More recently, machine learning algorithms are being employed to analyze large datasets from combinatorial cloning experiments to predict optimal combinations of genetic modifications for maximizing L-threonine titers. researchgate.netnih.govosti.gov This data-driven approach can accelerate the strain development process. researchgate.netnih.govosti.gov

A successful example of systems metabolic engineering involved the development of an E. coli strain capable of producing 82.4 g/L of L-threonine in a fed-batch culture. nih.govembopress.orgnih.gov This was achieved through a combination of removing feedback inhibition, deleting competing pathways, and fine-tuning the expression of key genes identified through transcriptome analysis and in silico modeling. nih.govembopress.orgnih.gov

Table of Genetic Modifications for Enhanced L-Threonine Production

| Microorganism | Genetic Modification | Target Gene(s) | Purpose | Reference(s) |

| Escherichia coli | Overexpression | thrA , thrB , thrC | Increase biosynthesis pathway flux | frontiersin.org |

| Escherichia coli | Alleviation of Feedback Inhibition | thrA , lysC | Remove inhibition by L-threonine and L-lysine | nih.gov, embopress.org |

| Escherichia coli | Deletion of Competing Pathways | lysA , metA | Redirect carbon flux to L-threonine | nih.gov, embopress.org |

| Escherichia coli | Enhancement of Export | rhtC | Increase L-threonine tolerance and export | embopress.org |

| Corynebacterium glutamicum | Overexpression | lysC , hom , thrB | Increase biosynthesis pathway flux | mdpi.com |

| Corynebacterium glutamicum | Alleviation of Feedback Inhibition | lysC , hom , thrB | Remove inhibition by L-threonine | acs.org, nih.gov |

| Corynebacterium glutamicum | Deletion of Competing Pathways | dapA , metX | Redirect carbon flux to L-threonine | mdpi.com |

| Corynebacterium glutamicum | Enhancement of Export | thrE | Increase L-threonine secretion | mdpi.com, researchgate.net |

| Bacillus subtilis | Inactivation of Competing Pathways | ilvA | Abolish competing L-isoleucine pathway | nih.gov |

| Saccharomyces cerevisiae | Alleviation of Feedback Inhibition | HOM3 | Remove inhibition by L-threonine | asm.org |

Integration of Transcriptome Analysis and Flux Response Analysis

A powerful strategy to enhance L-threonine production is the integration of transcriptome profiling with in silico metabolic flux response analysis. nih.govnih.gov This combination allows for a comprehensive understanding of the cellular and metabolic responses of a production strain, identifying key gene targets for manipulation. nih.govresearchgate.net

Transcriptome analysis provides a snapshot of the gene expression levels within the cell under specific conditions, highlighting which genes are up- or down-regulated during L-threonine production. researchgate.net This information is crucial for pinpointing potential bottlenecks or competing pathways that divert resources away from L-threonine synthesis. For instance, in an L-threonine overproducing E. coli strain, transcriptome analysis can identify genes involved in pathways that compete for precursor metabolites. nih.gov

The real power of this integrated approach lies in its ability to guide rational metabolic engineering. nih.gov For example, after identifying target genes through transcriptome analysis, their expression levels can be manipulated. nih.gov Subsequent flux response analysis can then predict the impact of these changes, allowing for a more targeted and efficient strain development process. nih.gov This data-driven approach has been successfully used to engineer E. coli strains with significantly improved L-threonine yields. nih.govembopress.org

Table 1: Key Genes and Pathways Identified by Transcriptome and Flux Response Analysis for L-Threonine Production Enhancement

| Gene/Pathway | Function | Engineering Strategy | Predicted Outcome |

| ppc | Encodes phosphoenolpyruvate carboxylase, which directs carbon flow from glycolysis to the TCA cycle. nih.gov | Optimize expression to a specific level. nih.gov | Increased precursor (oxaloacetate) supply for the aspartate pathway. nih.gov |

| Glyoxylate Shunt | A bypass of the TCA cycle. nih.gov | Modulate activity. nih.gov | Balance redox state and precursor availability. nih.gov |

| tdh | Encodes threonine dehydrogenase, which degrades L-threonine. nih.gov | Deletion. nih.gov | Prevent degradation of the final product. nih.gov |

| metA, lysA | Involved in competing pathways for methionine and lysine (B10760008) biosynthesis. nih.gov | Deletion. nih.gov | Increase precursor availability for L-threonine synthesis. nih.gov |

CRISPR-Cas Based Genome Editing and Gene Repression

The advent of CRISPR-Cas (Clustered Regularly Interspaced Short Palindromic Repeats and CRISPR-associated protein) technology has revolutionized metabolic engineering by providing a precise and efficient tool for genome editing. nih.govyoutube.com This system allows for targeted gene knockouts, insertions, and modifications, enabling the rational design of microbial strains for enhanced L-threonine production. oriprobe.com

One of the primary applications of CRISPR-Cas9 in this context is the deletion of genes that encode for enzymes in competing metabolic pathways or those responsible for the degradation of L-threonine. nih.govoriprobe.com For example, deleting genes involved in the synthesis of other amino acids that share the same precursors as L-threonine, such as lysine and methionine, can redirect the metabolic flux towards the desired product. nih.gov Similarly, knocking out genes responsible for L-threonine degradation prevents the loss of the final product. nih.gov In one study, the deletion of 34 non-essential genes in E. coli using CRISPR-Cas9, followed by the overexpression of key genes in the L-threonine biosynthetic pathway, resulted in a significant increase in L-threonine production. oriprobe.com

Beyond simple gene knockouts, CRISPR interference (CRISPRi) has emerged as a powerful tool for gene repression. cnif.cnnih.gov CRISPRi utilizes a deactivated Cas9 (dCas9) protein that can bind to a specific DNA sequence guided by a single-guide RNA (sgRNA), but cannot cleave the DNA. nih.gov This binding sterically hinders transcription, effectively repressing the expression of the target gene. cnif.cn This is particularly useful for fine-tuning the expression of essential genes in the central metabolism that cannot be completely knocked out. cnif.cnacs.org For instance, by using CRISPRi to interfere with the transcription of genes like zwf, pfkA, and gltA in the central metabolic pathway of E. coli, researchers were able to redirect carbon flux towards L-threonine synthesis, leading to increased production. cnif.cn

The ability to simultaneously repress multiple genes with varying degrees of strength makes CRISPRi a versatile tool for optimizing complex metabolic networks. acs.org This level of control allows for a more nuanced approach to metabolic engineering compared to complete gene deletions.

Table 2: Application of CRISPR-Cas in L-Threonine Production

| CRISPR Tool | Target Gene(s) | Organism | Outcome |

| CRISPR-Cas9 | 34 non-essential genes between puuE and ynaI | E. coli MG1655 | Increased L-threonine production by up to 74.5% in engineered strains overexpressing biosynthetic and transport genes. oriprobe.com |

| CRISPRi | zwf, pfkA, gltA | E. coli | Increased L-threonine titers by up to 29.3% and improved glucose conversion rates. cnif.cn |

| CRISPRi | ldh, pta | Hungateiclostridium thermocellum | Reduced lactate (B86563) and acetate production, demonstrating the feasibility of using CRISPRi for metabolic engineering. nih.gov |

| CRISPRi | pgi, pck, pyk | Corynebacterium glutamicum | Increased production of L-lysine and L-glutamate by repressing competing pathways. acs.org |

Application of Machine Learning in Strain Optimization

The complexity of metabolic networks often makes it challenging to predict the effects of multiple genetic modifications. Machine learning (ML) has emerged as a powerful tool to navigate this complexity and accelerate the strain optimization process for enhanced L-threonine production. nih.govresearchgate.net

ML algorithms can be trained on large datasets of genetic modifications and their corresponding L-threonine production levels. nih.govnih.gov This allows the models to learn the intricate relationships between genotype and phenotype, enabling the prediction of novel gene combinations that could lead to higher yields. nih.govresearchgate.net

A typical workflow involves creating a library of strains with various combinations of gene knockouts and overexpressions. nih.gov The L-threonine production of these strains is then measured to generate a training dataset. nih.govresearchgate.net This data is used to train a hybrid deep learning model that can both classify strains as high or low producers and predict the actual L-threonine titer. nih.gov The trained model can then be used to predict the most promising gene combinations for further experimental validation. nih.govresearchgate.net

In a notable study, this approach was used to engineer E. coli for increased L-threonine production. nih.govresearchgate.net Starting with a set of 16 relevant genes, a combinatorial library of 385 strains was constructed to generate training data. nih.govresearchgate.net After just three rounds of iterative combinatorial cloning and ML model prediction, the engineered strains exhibited significantly higher L-threonine titers (up to 8.4 g/L) compared to the initial strains and patented control strains. nih.govresearchgate.net The ML models identified interesting gene combinations, including the deletion of tdh, metL, and dapA, and the overexpression of pntAB, ppc, and aspC. nih.govresearchgate.net

Graph theory analysis of the relationships between pairwise gene modifications and L-threonine production can further refine the ML models by suggesting new rules to incorporate. nih.gov This iterative "design-build-test-learn" cycle, guided by machine learning, offers a systematic and efficient strategy for navigating the vast landscape of possible genetic modifications to optimize microbial production hosts. nih.gov

Optimization of Central Metabolism for Precursor Supply

The efficient production of L-threonine is fundamentally dependent on a robust supply of its metabolic precursors, which are derived from the central carbon metabolism. nih.govresearchgate.net Therefore, optimizing the central metabolic pathways, such as glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle, is a critical aspect of metabolic engineering for enhanced L-threonine production. nih.gov

The biosynthesis of L-threonine begins with aspartate, which is derived from oxaloacetate, an intermediate of the TCA cycle. researchgate.net The carbon backbone of aspartate ultimately comes from glucose, which is metabolized through glycolysis. nih.gov Therefore, strategies to increase the flux towards oxaloacetate are crucial. This can be achieved by overexpressing key enzymes like phosphoenolpyruvate carboxylase (ppc), which catalyzes the conversion of phosphoenolpyruvate (an intermediate of glycolysis) to oxaloacetate. nih.gov

The pentose phosphate pathway plays a vital role in providing the reducing power in the form of NADPH, which is required for several steps in the L-threonine biosynthesis pathway. nih.gov Enhancing the metabolic flux through the PPP can therefore increase the availability of NADPH and subsequently boost L-threonine production. frontiersin.org

Furthermore, it is important to balance the fluxes between these central metabolic pathways. For example, while a certain level of TCA cycle activity is necessary to provide precursors and energy, an overly active TCA cycle can compete with the L-threonine pathway for key intermediates. frontiersin.org Therefore, fine-tuning the expression of genes at the branching points of these pathways is essential for directing the carbon flow optimally towards L-threonine synthesis. nih.gov

Optimizing fermentation conditions, such as the carbon source and the carbon-to-nitrogen (C/N) ratio, also plays a significant role in modulating the central metabolism for improved L-threonine production. nih.gov For instance, using sucrose (B13894) as the initial carbon source and maintaining an optimal C/N ratio has been shown to enhance L-threonine yields in fed-batch fermentations. nih.gov

Advanced Analytical and Computational Methodologies in L Threonine Research

Quantitative Analysis of L-Threonine Metabolism

A cornerstone of modern metabolic research is the ability to quantitatively describe the flow of metabolites through various cellular pathways. Metabolic flux analysis (MFA) has emerged as a critical tool in understanding L-threonine metabolism, allowing for a detailed examination of the rates of intracellular reactions. creative-proteomics.com

Metabolic Flux Analysis Using Stable Isotope Tracers

Stable isotope tracers, particularly those labeled with 13C and 15N, are instrumental in metabolic flux analysis. medchemexpress.com By introducing these labeled compounds into a biological system, researchers can track the journey of atoms through metabolic networks. nih.gov This technique offers a dynamic view of metabolism that is not achievable by simply measuring metabolite concentrations, which only provide a static snapshot. physoc.org

In the context of L-threonine, stable isotope labeling, often coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, allows for the precise determination of labeling patterns in downstream metabolites. creative-proteomics.comnih.gov This information is then used to calculate metabolic fluxes, revealing the activity of the L-threonine metabolic pathway under various conditions and the contribution of each reaction to its synthesis. creative-proteomics.com For instance, studies have utilized L-[1-13C]-threonine to assess the fractional contributions of threonine to the fluxes of glycine (B1666218) and 2-ketobutyrate. nih.gov

The development of advanced analytical methods, such as gas chromatography/mass spectrometry (GC/MS), has enabled the simultaneous and accurate measurement of small variations in isotopic enrichments of different labeled compounds, like 13C and 15N in threonine, in a single run. nih.gov This capability is crucial for tracer studies under high isotopic dilution. nih.gov These methods have been validated against other techniques like gas chromatography/combustion/isotope ratio mass spectrometry (GC/C/IRMS), confirming their accuracy. nih.gov

Tracer experiments with 13C-labeled threonine have been employed to investigate the flux distribution around the threonine metabolic node. researchgate.net Such studies help to quantify the partitioning of fluxes, for example, determining the fraction of consumed threonine that is directly incorporated into proteins versus that which is catabolized through various pathways. researchgate.net The choice of the isotopic tracer is critical and can significantly influence the precision of the estimated metabolic fluxes for specific pathways. nih.gov

Table 1: Commonly Used Stable Isotope Tracers in L-Threonine Research

| Tracer | Application | Reference |

| L-[1-13C]-Threonine | Assessing fractional contribution to glycine and 2-ketobutyrate fluxes. | nih.gov |

| [U-13C]-Threonine | Measuring isotopic enrichment in plasma samples. | nih.gov |

| 15N-Threonine | Measuring isotopic enrichment in plasma samples. | nih.gov |

| L-Threonine (13C4, 15N) | Used in biomolecular NMR, metabolomics, and proteomics. | isotope.comsigmaaldrich.commedchemexpress.comsigmaaldrich.com |

| L-Threonine (1-13C, 99%) | Used in biomolecular NMR, metabolism, and metabolomics. | isotope.com |

Omics Technologies for Pathway Elucidation

The advent of "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, has revolutionized the study of biological systems. embopress.org These high-throughput approaches provide a global perspective on cellular processes and have been instrumental in elucidating the intricate pathways of L-threonine metabolism and its regulation. nih.govnih.gov

Multi-omics analysis, integrating data from these different levels of biological information, offers a powerful strategy for identifying key genetic factors and regulatory mechanisms. nih.gov For example, combining transcriptomic and proteomic analyses of L-threonine-producing strains of Escherichia coli has provided comprehensive insights into the global regulatory mechanisms governing its biosynthesis. nih.gov

Computational Metabolomics and Genome-Wide Association Studies

Computational metabolomics, which involves the comprehensive analysis of all metabolites in a biological sample, has become a vital tool for understanding metabolic phenotypes. mdpi.com When combined with genome-wide association studies (GWAS), it allows for the identification of genetic variants associated with metabolite levels, including L-threonine. nih.govnih.gov

GWAS systematically scan the genomes of many individuals to find genetic markers associated with a particular trait or disease. frontiersin.org In the context of L-threonine, GWAS have been used to identify novel metabolite quantitative trait loci (mQTLs), which are genomic regions that influence the levels of circulating metabolites. nih.govebi.ac.uk For instance, a GWAS of metabolites in patients with coronary artery disease identified novel mQTLs for L-threonine levels. ebi.ac.uk These studies enhance our understanding of the genetic mechanisms that control human metabolism. nih.gov

The integration of genomic and metabolomic data has been successful in identifying loci at enzymes or transport proteins directly involved in a metabolite's disposition. nih.gov These findings are crucial for building a more complete picture of the genetic architecture of human metabolism.

Table 2: Examples of Genes and Loci Associated with L-Threonine Metabolism from Omics Studies

Bioinformatics and Comparative Genomics of L-Threonine Genes

Bioinformatics and comparative genomics are powerful computational approaches that allow for the analysis and comparison of genetic information across different species. These tools have been instrumental in identifying genes involved in L-threonine biosynthesis and understanding their regulation. nih.gov

Comparative genomics, for instance, has been used to identify impactful genes and combine beneficial mutations from different strains to create improved L-threonine producing microorganisms. nih.gov By comparing the genomes of parent strains with those of high-producing mutants, researchers can pinpoint genetic changes responsible for the enhanced phenotype. nih.gov

Identification of Conserved Regulatory Elements

A key aspect of gene regulation is the presence of conserved regulatory elements, such as promoters and operators, in the DNA sequence. byjus.com In bacteria, genes involved in a specific metabolic pathway are often organized into operons. The threonine operon, for example, contains the genes thrA, thrB, and thrC, which are responsible for L-threonine biosynthesis in E. coli. asm.org

The expression of the threonine operon is controlled by regulatory elements located upstream of the coding sequences. asm.org This includes a promoter, where RNA polymerase binds to initiate transcription, and an operator, where a repressor protein can bind to block transcription. byjus.comnih.gov The threonine operon is also regulated by a mechanism called attenuation, which involves a leader sequence that can form different secondary structures to either terminate or allow transcription, depending on the availability of threonine. wikipedia.org Studies have identified specific mutations within the operator-promoter region of the thr operon that lead to the constitutive synthesis of the threonine biosynthetic enzymes. asm.orgnih.gov

Protein Property Prediction and Interaction Networks